molecular formula C26H34N4O2 B2544823 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 922040-25-3

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2544823
CAS No.: 922040-25-3
M. Wt: 434.584
InChI Key: KTPOWKPZOAPECZ-UHFFFAOYSA-N
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Description

The compound N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a quinolinyl ethanediamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core linked to a piperidinylethyl group and a 3-methylphenyl substituent via an ethanediamide bridge. This article provides a detailed comparison with structurally and functionally related compounds, emphasizing synthetic methodologies, pharmacological activities, and structure-activity relationships (SAR).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-19-8-6-10-22(16-19)28-26(32)25(31)27-18-24(30-14-4-3-5-15-30)21-11-12-23-20(17-21)9-7-13-29(23)2/h6,8,10-12,16-17,24H,3-5,7,9,13-15,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPOWKPZOAPECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the hydrogenation of quinaldine.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroquinoline intermediate.

    Formation of the Ethanediamide Group: The ethanediamide group is formed by reacting the intermediate with an appropriate diamine and a substituted benzoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can occur at the ethanediamide group, potentially converting it to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through the hydrogenation of quinaldine.
  • Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine ring.
  • Formation of the Ethanediamide Group : This is accomplished by reacting the intermediate with an appropriate diamine and substituted benzoyl chloride under controlled conditions.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Biology

  • Biological Interactions : The structure allows interaction with biological macromolecules, making it useful in studying enzyme-substrate interactions.
  • Mechanism of Action : It inhibits protein-protein interactions, particularly between pyrin domains of NLRP3 and ASC, which are involved in inflammatory responses. This inhibition can potentially reduce inflammation-related pathologies.

Industry

  • Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Inhibition of NLRP3 Inflammasome

A study demonstrated that N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide effectively inhibited the NLRP3 inflammasome activation in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound to enhance yield and purity. Techniques such as temperature control and purification methods like chromatography were employed to achieve high-quality results.

Mechanism of Action

The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-(3-methylphenyl)ethanediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural Analogues

Trifluoromethylphenyl Variant

A close structural analogue replaces the 3-methylphenyl group with a 3-(trifluoromethyl)phenyl moiety (CAS RN: 922040-71-9) . However, this substitution may reduce aqueous solubility, impacting bioavailability.

Quinolinyl Oxamide Derivatives (QODs)

A related class, exemplified by N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, incorporates a benzodioxol substituent instead of methylphenyl. These compounds exhibit antimalarial activity via falcipain inhibition, validated through virtual screening and molecular dynamics simulations . The benzodioxol group may enhance target binding through π-π interactions, whereas the methylphenyl group in the target compound offers steric flexibility.

Tetrahydroquinolinone Derivatives

Compounds such as N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26) and N-(1-(2-(diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 27) feature a tetrahydroquinolinone core with aminoethyl and thiophene substituents . These modifications influence electronic properties and hydrogen-bonding capacity, critical for receptor selectivity.

Table 1: Structural Comparison of Key Analogues
Compound Core Structure Key Substituents Pharmacological Target
Target Compound Tetrahydroquinoline 3-Methylphenyl, Piperidinyl Undisclosed
Trifluoromethylphenyl Analogue Tetrahydroquinoline 3-(Trifluoromethyl)phenyl, Piperidinyl Undisclosed
QOD Tetrahydroquinoline Benzodioxol, Piperidinyl Falcipain (antimalarial)
Compound 26 Tetrahydroquinolinone Thiophene-2-carboximidamide, Dimethylaminoethyl Antimalarial (mechanism undefined)

Pharmacological Activities

  • QODs : Demonstrated falcipain inhibition (antimalarial) with computational validation of binding modes .
  • Tetrahydroquinolinones: Antimalarial activity inferred from structural similarity to known inhibitors, though specific IC₅₀ values are unavailable .
  • Trifluoromethylphenyl Analogue: No explicit activity data, but the trifluoromethyl group is associated with improved CNS penetration in related compounds .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide (commonly referred to as the compound in focus) is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C26H35N3
  • Molecular Weight : 421.59 g/mol
  • Melting Point : 138 °C

Its structure features a tetrahydroquinoline moiety linked to a piperidine ring and an ethanediamide group, which are critical for its biological interactions.

The biological activity of this compound primarily involves the inhibition of protein-protein interactions. Specifically, it targets the interaction between pyrin domains (PYDs) of NLRP3 (NOD-like receptor family pyrin domain containing 3) and ASC (apoptosis-associated speck-like protein), which plays a significant role in inflammatory responses. By inhibiting this interaction, the compound may reduce inflammation and related pathologies .

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory properties by modulating key signaling pathways. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory diseases.

Anticancer Potential

The compound has been evaluated for its anticancer properties in various cancer cell lines. It demonstrated cytotoxic effects against several types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases and the disruption of mitochondrial membrane potential .

Study 1: Inhibition of NLRP3 Inflammasome Activation

A study conducted on THP-1 cells (a human monocytic cell line) showed that treatment with the compound inhibited NLRP3 inflammasome activation. This was evidenced by decreased levels of caspase-1 activity and reduced secretion of IL-1β upon LPS stimulation .

Study 2: Anticancer Activity in Breast Cancer Models

In a preclinical model using MDA-MB-231 breast cancer cells, the compound exhibited significant growth inhibition. Flow cytometry analysis revealed that it induced G0/G1 phase cell cycle arrest and increased apoptosis rates compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedKey Findings
Anti-inflammatoryInhibition of NLRP3 inflammasomeTHP-1 cellsReduced IL-1β secretion
AnticancerInduction of apoptosisMDA-MB-231 breast cancerGrowth inhibition; increased apoptosis rates
CytotoxicityDisruption of mitochondrial functionVarious cancer cell linesInduced cell cycle arrest

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